2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one
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Overview
Description
2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one is a purine derivative. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is of interest due to its potential biological activity and applications in various fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted guanine, the compound can be synthesized through a series of reactions involving amination, hydroxylation, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the purine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.
Scientific Research Applications
2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant found in coffee and tea, structurally related to purines.
Uniqueness
2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one is unique due to its specific functional groups and potential biological activity. Its hydroxyl and amino groups may confer distinct chemical reactivity and biological interactions compared to other purine derivatives.
Properties
Molecular Formula |
C5H7N5O2 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-amino-8-hydroxy-1,7,8,9-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H7N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h5,7,12H,(H4,6,8,9,10,11) |
InChI Key |
PQCYNJFGLQGFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC2=C(N1)N=C(NC2=O)N)O |
Origin of Product |
United States |
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